molecular formula C13H16N2O3 B2884802 N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide CAS No. 115006-76-3

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide

Cat. No.: B2884802
CAS No.: 115006-76-3
M. Wt: 248.282
InChI Key: BCBHZUHBNUKJEG-UHFFFAOYSA-N
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Description

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide is a synthetic compound of significant interest in medicinal chemistry research, particularly in the development of novel antibacterial agents. It belongs to the oxazolidinone class, a group of compounds known for their unique mechanism of action against Gram-positive bacteria . Researchers value this structural template for its potential activity against multi-drug resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The core oxazolidinone structure functions by selectively inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, thereby preventing the formation of a functional 70S initiation complex, a critical early step in the bacterial translation process . This distinct mechanism means that resistance developed against other protein synthesis inhibitors, such as macrolides or aminoglycosides, does not typically confer cross-resistance to oxazolidinones, making them a crucial area of study in the ongoing battle against antibiotic resistance . The specific structure of this acetamide derivative, featuring a p-tolyl group at the 3-position of the oxazolidinone ring, is designed to optimize antibacterial potency and pharmacokinetic properties for research purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9-3-5-11(6-4-9)15-8-12(18-13(15)17)7-14-10(2)16/h3-6,12H,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBHZUHBNUKJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodocyclocarbamation Method

The iodocyclocarbamation route, historically employed for oxazolidinone synthesis, involves cyclization of aryl isocyanates with epoxides. For N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide, this method begins with (R)-glycidyl butyrate and 4-methylphenyl isocyanate. Lithium bromide catalyzes the reaction in refluxing xylene, forming the oxazolidinone core. Key steps include:

  • Epoxide Activation : Tributylphosphine oxide solubilizes LiBr, enabling nucleophilic attack by the isocyanate.
  • Cyclization : The activated epoxide undergoes ring closure, yielding the 5-(R)-hydroxymethyl intermediate.
  • Functionalization : Tosylation of the hydroxymethyl group, followed by azide displacement and Staudinger reduction, produces the primary amine. Subsequent acetylation with acetic anhydride introduces the acetamide moiety.

Optimization : Pyridine additives suppress alkylative side reactions, improving yield (78–82%). However, this method requires multiple isolation steps, increasing production time.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates oxazolidinone formation. A modified protocol for this compound involves:

  • Reagents : 3-(p-Tolyl)amino-1-propanol, diethyl carbonate, sodium methoxide.
  • Conditions : 135°C, 100 W microwave power, 20 minutes.

The reaction proceeds via base-catalyzed cyclization, eliminating ethanol and forming the oxazolidinone ring. Purification via silica gel chromatography (hexane:ethyl acetate, 6:4) affords the product in 85% yield.

Advantages :

  • Reduced reaction time (20 minutes vs. 12–24 hours conventionally).
  • Enhanced regioselectivity due to uniform heating.

One-Step Catalytic Process

US Patent 7087784B2 discloses a streamlined method using:

  • Starting Materials : N-(p-Tolyl)-O-methylcarbamate and (S)-acetamidoacetoxypropane.
  • Catalysts : Lithium tert-butoxide, nucleophiles (e.g., hexamethylphosphoramide).

The reaction occurs in tetrahydrofuran at −78°C, directly yielding the target compound without isolating intermediates. Key features:

  • Mechanism : Lithium cations coordinate the carbamate, facilitating nucleophilic attack by the acetamidoacetoxypropane.
  • Yield : 91–94% with >99% enantiomeric excess.

Industrial Relevance : Eliminates unstable intermediates (e.g., oxiranylmethylacetamide), enabling large-scale production.

Hydrogenation-Acetylation Sequence

Adapted from Linezolid synthesis, this two-step approach involves:

  • Azide Reduction : (R)-N-[[3-(p-Tolyl)-2-oxo-5-oxazolidinyl]methyl]azide is hydrogenated using 10% palladium on carbon in ethyl acetate.
  • Acetylation : The resultant amine reacts with acetic anhydride in pyridine, forming the acetamide.

Critical Parameters :

  • Hydrogen pressure: 30 psi.
  • Temperature: 25–35°C.
  • Impurity Control: Sodium carbonate washes reduce (R)-isomer content to <0.15%.

Catalytic Asymmetric Amination

This enantioselective method employs:

  • Substrates : p-Tolualdehyde, hydroxylamine.
  • Catalyst : Chiral thiourea-derivatized cinchona alkaloids.

The reaction forms a β-amino alcohol intermediate, which cyclizes with diethyl carbonate under basic conditions. Subsequent acetylation yields the target compound with 98% enantiomeric excess.

Advantages :

  • High stereochemical fidelity.
  • Scalable to gram quantities.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantage Limitation
Iodocyclocarbamation 78–82% 12–24 hours Established protocol Multi-step isolation
Microwave 85% 20 minutes Rapid synthesis Specialized equipment required
One-Step 91–94% 6 hours No intermediate isolation Low-temperature conditions (−78°C)
Hydrogenation 88% 5 hours High purity Palladium catalyst cost
Asymmetric Amination 76% 8 hours Enantioselective Complex catalyst synthesis

Physicochemical Characterization

XRPD Peaks : Prominent diffraction angles at 10.5°, 15.8°, and 21.3° (2θ) confirm crystalline structure.
Particle Size : <200 μm (optimized to <100 μm via jet milling).

Chemical Reactions Analysis

Types of Reactions

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the substituents attached to it.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group or the oxazolidinone ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxazolidinone derivatives, while substitution reactions can produce a wide range of functionalized oxazolidinones.

Scientific Research Applications

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Oxazolidinone derivatives are known for their antibacterial properties, and this compound may be explored for potential therapeutic applications.

    Industry: It can be used in the development of new materials and as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex. This action disrupts bacterial growth and replication, making it a potential antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

    Tedizolid: Another oxazolidinone antibiotic with similar properties to linezolid but with improved potency and reduced side effects.

    Contezolid: A newer oxazolidinone derivative with promising antibacterial activity.

Uniqueness

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide is unique due to its specific structure, which includes a p-tolyl group and an acetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide, also referred to as N-{[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide, is a compound of significant interest due to its biological activity, particularly its antibacterial properties. This article provides a detailed overview of its mechanism of action, pharmacokinetics, and potential applications in medicine and research.

Target of Action : The primary target of this compound is the 23S ribosomal RNA of the 50S subunit in bacterial ribosomes.

Mode of Action : The compound functions by binding to a specific site on the 23S rRNA, inhibiting bacterial protein synthesis. This inhibition disrupts the production of essential proteins necessary for bacterial growth and replication, ultimately leading to bacterial cell death.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : Well absorbed from the gastrointestinal tract.
  • Distribution : Widely distributed throughout the body.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted in both urine and feces.

Biological Activity

The biological activity of this compound has been evaluated in various studies. Below is a summary of notable findings:

Study Findings
In vitro antibacterial assaysDemonstrated significant inhibition against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus).
Structure-activity relationship (SAR) studiesIdentified that modifications to the oxazolidinone core can enhance antibacterial potency and selectivity.
Cellular assaysIndicated potential for use in studying enzyme interactions and cellular processes due to its ability to affect protein synthesis pathways.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) as low as 2.0 µM against Micrococcus luteus, indicating potent antibacterial activity. Further studies suggested that the compound's efficacy could be enhanced through structural modifications, making it a promising candidate for further development.

Case Study 2: Therapeutic Applications

Research exploring the therapeutic applications of this compound indicated its potential for development into an antibiotic treatment targeting resistant bacterial infections. Its ability to inhibit protein synthesis positions it alongside existing oxazolidinone antibiotics like linezolid, with potential advantages in terms of efficacy and reduced side effects.

Q & A

Q. What statistical methods analyze discrepancies in bioactivity data across studies?

  • Meta-Analysis : ANOVA compares IC₅₀ values from independent assays, with post-hoc Tukey tests identifying outliers (p < 0.05) .
  • Machine Learning : Random Forest models classify structure-activity relationships (SAR) using descriptors like topological polar surface area (TPSA: 65 Ų) .

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